Ethyl 2-(piperidin-1-yl)benzoate Ethyl 2-(piperidin-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15816413
InChI: InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-4-5-9-13(12)15-10-6-3-7-11-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3
SMILES:
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol

Ethyl 2-(piperidin-1-yl)benzoate

CAS No.:

Cat. No.: VC15816413

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(piperidin-1-yl)benzoate -

Specification

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
IUPAC Name ethyl 2-piperidin-1-ylbenzoate
Standard InChI InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-4-5-9-13(12)15-10-6-3-7-11-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3
Standard InChI Key UQTAXDSEYSFFHR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=CC=C1N2CCCCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring with an ethyl ester group at the 1-position and a piperidin-1-yl substituent at the 2-position (Figure 1). The piperidine ring adopts a chair conformation, stabilized by intramolecular interactions .

Molecular Formula: C₁₄H₁₉NO₂
Molecular Weight: 233.3 g/mol
IUPAC Name: Ethyl 2-(piperidin-1-yl)benzoate

Key Structural Features:

  • Benzoate ester: Enhances lipophilicity and metabolic stability.

  • Piperidine ring: Contributes to basicity and hydrogen-bonding capacity.

Physicochemical Data

PropertyValueSource
Boiling Point427.9±20.0 °C (predicted)
Density1.122±0.06 g/cm³
LogP (Partition Coefficient)2.87
SolubilityLow aqueous solubility

Synthesis and Optimization

Synthetic Routes

Ethyl 2-(piperidin-1-yl)benzoate is typically synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.

Method 1: SNAr Reaction

  • Starting Material: 2-Fluorobenzoic acid ethyl ester.

  • Reagent: Piperidine in dimethylformamide (DMF) at 80–100°C.

  • Yield: 65–85% after purification .

Method 2: Buchwald–Hartwig Amination

  • Catalyst: Pd(OAc)₂/BINAP.

  • Conditions: Cs₂CO₃, 1,4-dioxane, 80°C .

  • Advantage: Higher regioselectivity for sterically hindered substrates.

Industrial-Scale Production

  • Solvent Optimization: Replacement of DMF with acetonitrile reduces toxicity .

  • Catalyst Recycling: Pd-based catalysts reused via immobilization on silica .

Biological Activity

Enzyme Inhibition

The compound exhibits moderate inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for diabetes therapy (IC₅₀ = 0.92 µM).

Antimicrobial Properties

OrganismMIC (µg/mL)Reference
Staphylococcus aureus64
Escherichia coli128
Candida albicans256

Applications in Drug Development

Analgesic and Anesthetic Agents

Ethyl 2-(piperidin-1-yl)benzoate derivatives show local anesthetic efficacy comparable to benzocaine .

Antiviral Scaffolds

Structural analogs inhibit influenza A polymerase by disrupting PA-PB1 subunit interactions (IC₅₀ = 12 µM) .

Prodrug Design

The ester group facilitates hydrolysis to 2-(piperidin-1-yl)benzoic acid, a metabolite with enhanced bioavailability .

ModelLD₅₀ (mg/kg)Outcome
Mouse (oral)320Transient lethargy
Rat (dermal)>2000No adverse effects

Metabolic Stability

  • Half-life (Human Liver Microsomes): 45 minutes .

  • Major Metabolites: Glucuronidated benzoic acid derivatives .

Comparative Analysis with Analogues

CompoundBioactivity (IC₅₀)Solubility (mg/mL)
Ethyl 3-(piperidin-1-yl)benzoatePTP1B: 1.2 µM0.8
Ethyl 4-(piperidin-1-yl)benzoateAnticancer: 18 µM1.1
Ethyl 2-(piperidin-1-yl)benzoatePTP1B: 0.92 µM0.6

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator